molecular formula C6H3BrO B2659614 4-Bromo-2-ethynylfuran CAS No. 1404051-34-8

4-Bromo-2-ethynylfuran

Cat. No.: B2659614
CAS No.: 1404051-34-8
M. Wt: 170.993
InChI Key: FGZNKPSEXYJNPQ-UHFFFAOYSA-N
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Description

4-Bromo-2-ethynylfuran is an organic compound with the molecular formula C6H3BrO. It is a derivative of furan, a heterocyclic aromatic compound, and features a bromine atom and an ethynyl group attached to the furan ring.

Safety and Hazards

“Furan, 4-bromo-2-ethynyl-” should be handled with care. It is recommended to avoid contact with skin and eyes, avoid breathing dust, and to use only outdoors or in a well-ventilated area . It is also advised to wear personal protective equipment/face protection and to ensure adequate ventilation .

Future Directions

The future of furan compounds, including “Furan, 4-bromo-2-ethynyl-”, looks promising. The chemical industry is beginning to switch from traditional resources such as crude oil to biomass . Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being increasingly used . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethynylfuran typically involves the bromination of 2-ethynylfuran. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethynylfuran can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furans, while coupling reactions can produce complex aromatic compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethynylfuran and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-ethynylfuran: Similar structure but with different substitution pattern.

    4-Chloro-2-ethynylfuran: Chlorine atom instead of bromine.

    2-Ethynylfuran: Lacks the bromine atom.

Uniqueness

4-Bromo-2-ethynylfuran is unique due to the presence of both a bromine atom and an ethynyl group on the furan ring. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

4-bromo-2-ethynylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrO/c1-2-6-3-5(7)4-8-6/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZNKPSEXYJNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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